molecular formula C17H19NO4 B2843092 Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone CAS No. 878717-19-2

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone

Número de catálogo: B2843092
Número CAS: 878717-19-2
Peso molecular: 301.342
Clave InChI: DDRJHUAHVLVSQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Morpholin-4-yl-(5-m-tolyloxymethyl-furan-2-yl)-methanone is a synthetic organic compound featuring a morpholine ring conjugated to a furan moiety via a methanone linker. The furan ring is further substituted at the 5-position with a meta-tolyloxymethyl group, imparting unique steric and electronic properties.

Propiedades

IUPAC Name

[5-[(3-methylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-13-3-2-4-14(11-13)21-12-15-5-6-16(22-15)17(19)18-7-9-20-10-8-18/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRJHUAHVLVSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726788
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparación Con Compuestos Similares

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

Key Features :

  • Core Structure: Morpholine-methanone linked to a cyclopropane ring substituted with phenoxy and phenyl groups.
  • Synthesis: Prepared via procedure B using phenol and a cyclopropene precursor, yielding diastereomers (dr 20:1) .
  • Comparison: Unlike the target compound’s furan core, this analog employs a strained cyclopropane ring, which may influence reactivity and conformational stability. The phenoxy group provides aromaticity but lacks the tolyloxymethyl substituent’s lipophilic character.

{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone

Key Features :

  • Core Structure: Piperazine sulfonyl group attached to a furyl-methanone.
  • Comparison : Replacing morpholine with piperazine introduces an additional nitrogen, altering basicity. The sulfonyl group may improve solubility compared to the target compound’s tolyloxymethyl-furan system.

Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanone

Key Features :

  • Core Structure: Morpholine-methanone linked to a phenyl boronic ester.
  • Applications : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

4-Morpholinoacetophenone

Key Features :

  • Core Structure: Simplified morpholine-methanone conjugated to an unsubstituted phenyl ring.
  • Synthesis : Commercially available with >95% purity, indicating robust synthetic protocols .
  • Comparison : The absence of heterocyclic or bulky substituents (e.g., furan or tolyloxymethyl) likely results in higher solubility but reduced steric hindrance compared to the target compound.

Morpholin-4-yl-(4-nitro-1H-pyrazol-3-yl)-methanone

Key Features :

  • Core Structure: Morpholine-methanone attached to a nitro-substituted pyrazole.
  • Comparison : The pyrazole ring introduces a different heterocyclic system, while the nitro group contrasts with the target compound’s electron-rich furan and tolyl substituents.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Notable Features
Target Compound Furan m-Tolyloxymethyl Lipophilic, sterically hindered
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane Phenoxy, phenyl High strain, diastereomeric mixture
{4-[(5-Chloro-...-yl)methanone Piperazine Sulfonyl, chloro Enhanced polarity
Morpholin-4-yl-[4-(...dioxaborolan-2-yl)-phenyl]-methanone Phenyl Boronic ester Cross-coupling applications
4-Morpholinoacetophenone Phenyl None High solubility, simple structure

Discussion of Key Differences and Implications

  • Steric Effects: The m-tolyloxymethyl group introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents like acetophenone (2.4).
  • Reactivity : The absence of a boronate or nitro group limits the target compound’s utility in cross-coupling or substitution reactions, respectively.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.